2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde
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Overview
Description
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is a complex organic compound belonging to the naphthofuran family Naphthofurans are heterocyclic compounds that contain a fused furan ring and naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde typically involves the cyclization of naphthoxy ketones. One common method is the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cyclization reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthofuran derivatives.
Scientific Research Applications
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde involves interactions with various molecular targets and pathways. For example, naphthofuran derivatives have been shown to inhibit enzymes like hepatocyte nuclear factor 4 alpha (HNF4α) and nicotinic acetylcholine receptors (nAChR) . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-ethoxymethylfuran: Another furan derivative with similar structural features.
5-Hydroxymethyl-2-furancarboxylic acid: A related compound with a hydroxyl group and carboxylic acid functionality.
Uniqueness
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups
Properties
CAS No. |
825633-05-4 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-ethyl-5-hydroxybenzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H12O3/c1-2-14-12(8-16)11-7-13(17)9-5-3-4-6-10(9)15(11)18-14/h3-8,17H,2H2,1H3 |
InChI Key |
DRCVIMRWHQKPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C=O |
Origin of Product |
United States |
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